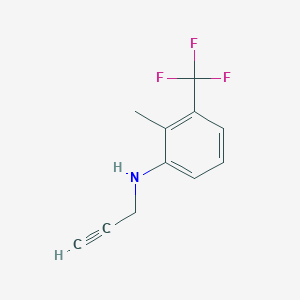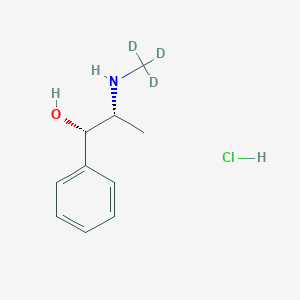
(2-Methyl-3-trifluoromethyl-phenyl)-prop-2-ynyl-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methyl-3-trifluoromethyl-phenyl)-prop-2-ynyl-amine: is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-ynyl-amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-3-trifluoromethyl-phenyl)-prop-2-ynyl-amine can be achieved through several methods. One common approach involves the reaction of 2,2,2’-trimethyl-3’-trifluoromethyl-propionanilide with ethanol and concentrated hydrochloric acid under reflux conditions for 24 hours . The reaction mixture is then concentrated, diluted with water, basified with sodium hydroxide, and extracted with ether to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Methyl-3-trifluoromethyl-phenyl)-prop-2-ynyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in substitution reactions, particularly nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions such as Suzuki–Miyaura coupling .
Biology and Medicine: In medicinal chemistry, (2-Methyl-3-trifluoromethyl-phenyl)-prop-2-ynyl-amine is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to the presence of the trifluoromethyl group .
Industry: The compound finds applications in the development of agrochemicals and materials with enhanced properties, such as increased stability and bioactivity .
Mécanisme D'action
The mechanism of action of (2-Methyl-3-trifluoromethyl-phenyl)-prop-2-ynyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems, where it can modulate the function of target proteins and pathways .
Comparaison Avec Des Composés Similaires
2-Methyl-3-trifluoromethylaniline: A precursor in the synthesis of various pharmaceuticals and agrochemicals.
Flunixin: An analgesic compound with a similar trifluoromethyl-phenyl structure.
Cardarine (GW 501516): A compound with a trifluoromethyl-phenyl group used in research for its potential metabolic effects.
Uniqueness: (2-Methyl-3-trifluoromethyl-phenyl)-prop-2-ynyl-amine is unique due to its prop-2-ynyl-amine group, which imparts distinct reactivity and potential for forming diverse chemical derivatives
Propriétés
Formule moléculaire |
C11H10F3N |
|---|---|
Poids moléculaire |
213.20 g/mol |
Nom IUPAC |
2-methyl-N-prop-2-ynyl-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H10F3N/c1-3-7-15-10-6-4-5-9(8(10)2)11(12,13)14/h1,4-6,15H,7H2,2H3 |
Clé InChI |
RBGCJANUIILTGQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1NCC#C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![sodium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B15087751.png)
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-phenylbenzamide](/img/structure/B15087761.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B15087767.png)



![1-hydroxy-3-oxo-N-(4-phenylthiazol-2-yl)-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B15087793.png)


![1-Methyl-1H-benzo[d]imidazol-5-amine trihydrochloride](/img/structure/B15087812.png)

![2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoicacid](/img/structure/B15087831.png)
